1-(2-chlorophenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a 1,2,3-triazole derivative featuring a 2-chlorophenyl group at position 1, a methyl group at position 5, and a carboxamide linker to a para-substituted phenyl ring bearing a 5-methyl-1H-1,2,3-triazole moiety.
Properties
IUPAC Name |
1-(2-chlorophenyl)-5-methyl-N-[4-(5-methyltriazol-1-yl)phenyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN7O/c1-12-11-21-24-26(12)15-9-7-14(8-10-15)22-19(28)18-13(2)27(25-23-18)17-6-4-3-5-16(17)20/h3-11H,1-2H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXHTKIOENXCMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C2=CC=C(C=C2)NC(=O)C3=C(N(N=N3)C4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-chlorophenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a member of the triazole class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this specific triazole derivative, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 336.78 g/mol. Its structure features a chlorophenyl group and a triazole moiety, which are critical for its biological activity. The compound's IUPAC name is derived from its functional groups and substituents.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi. For instance:
- Antibacterial : Studies show that it exhibits notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- Antifungal : It has also demonstrated efficacy against Candida albicans, suggesting potential use as an antifungal agent.
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies reveal that it can inhibit the proliferation of cancer cell lines such as:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
Mechanistic studies suggest that the compound induces apoptosis in cancer cells, likely through the activation of caspase pathways.
Enzyme Inhibition
Another aspect of its biological activity includes inhibition of specific enzymes linked to disease processes:
- Inhibition of dihydrofolate reductase (DHFR) : This enzyme is crucial in folate metabolism; its inhibition can affect rapidly dividing cells, including those in tumors.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to our target compound exhibit significant activity against various bacterial and fungal strains. The presence of the triazole ring is crucial for this activity due to its ability to interfere with the synthesis of nucleic acids in microorganisms .
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Triazoles have been shown to inhibit certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Studies have reported that triazole derivatives can act as inhibitors of critical enzymes involved in cancer metabolism .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of triazole compounds. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX . This makes it a candidate for further development in treating inflammatory diseases.
Fungicides
Triazoles are widely used in agriculture as fungicides due to their effectiveness against various fungal pathogens affecting crops. The compound may be explored for its potential as a fungicide in agricultural settings, particularly against resistant strains of fungi that threaten crop yields .
Polymer Chemistry
The unique properties of triazole compounds allow them to be utilized in polymer chemistry. They can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research on similar compounds suggests that they can be used as cross-linking agents or additives in the development of advanced materials .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous triazole-carboxamide derivatives:
Key Observations:
Structural Diversity : The target compound’s dual triazole rings and chlorophenyl group distinguish it from analogs like oxazole-triazole hybrids () or pyridine-containing derivatives (). These differences influence solubility, bioavailability, and target specificity.
Biological Activity : While the oxazole-triazole hybrid () exhibits confirmed antimicrobial activity, the pyridine-containing analog () shows anticancer effects. The target compound’s activity remains theoretical but is hypothesized to involve dual enzyme inhibition due to its triazole clusters.
Synthetic Complexity : The target compound requires multi-step synthesis involving palladium-catalyzed couplings and carboxamide formation, similar to methods described for analogs in and . However, the para-substituted triazole-phenyl linker introduces additional steric challenges during coupling steps.
Physicochemical and Pharmacokinetic Comparison
The target compound’s higher logP compared to the pyridine derivative suggests increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. Its moderate metabolic stability aligns with trends observed in triazole-carboxamides, which often undergo hepatic oxidation .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(2-chlorophenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide, and how are intermediates characterized?
- Methodology : The synthesis typically involves multi-step reactions, including cycloaddition (e.g., copper-catalyzed azide-alkyne cycloaddition) and condensation steps. Key intermediates (e.g., carboxamide precursors) are purified via column chromatography and characterized using NMR (¹H/¹³C) and mass spectrometry (HRMS). Reaction conditions (solvents like DMF or acetonitrile, bases like K₂CO₃) are optimized to ensure regioselectivity in triazole formation .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., chlorophenyl vs. triazolylphenyl groups).
- FT-IR : Validates functional groups (C=O stretch at ~1650–1700 cm⁻¹ for carboxamide).
- HRMS : Confirms molecular mass and isotopic patterns.
- X-ray crystallography (if crystals are obtainable): Provides definitive 3D structural validation .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodology : Solubility is tested in polar (DMSO, methanol) and nonpolar solvents (dichloromethane) via gravimetric analysis. Stability studies use HPLC to monitor degradation under acidic/basic conditions (pH 2–12) and elevated temperatures (25–80°C). Data is cross-referenced with structurally similar triazoles (e.g., 1-(4-chlorophenyl) derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodology :
- Dose-response validation : Replicate assays (e.g., IC₅₀ in cancer cell lines) under standardized conditions (e.g., MTT assay, 72-hour exposure).
- Structural analogs comparison : Compare activity with derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify SAR trends.
- Meta-analysis : Use databases (e.g., PubChem) to aggregate data and identify outliers due to assay variability (e.g., cell line specificity) .
Q. What strategies optimize the reaction yield and purity during scale-up synthesis?
- Methodology :
- Catalyst screening : Test Cu(I)/Ru(II) catalysts for cycloaddition efficiency.
- Solvent optimization : Replace DMF with greener solvents (e.g., PEG-400) to improve recyclability.
- Process analytical technology (PAT) : Use in-situ FT-IR to monitor reaction progress and minimize byproducts .
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?
- Methodology :
- Systematic substitution : Modify the chlorophenyl group (e.g., 2-Cl → 3-Cl) and triazole-linked phenyl (e.g., 5-methyl → 5-ethyl).
- Biological assays : Test derivatives against target enzymes (e.g., kinases, microbial enzymes) using fluorescence polarization or SPR binding assays.
- Computational modeling : Perform docking studies (AutoDock Vina) to predict binding affinities and guide synthetic priorities .
Q. What computational approaches predict the compound’s pharmacokinetic properties?
- Methodology :
- ADMET prediction : Use SwissADME or ADMETLab to estimate logP, BBB permeability, and CYP450 inhibition.
- MD simulations : Assess stability in lipid bilayers (GROMACS) to predict oral bioavailability.
- Metabolite identification : Employ in silico tools (e.g., Meteor Nexus) to predict Phase I/II metabolism pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
